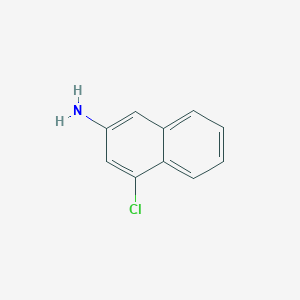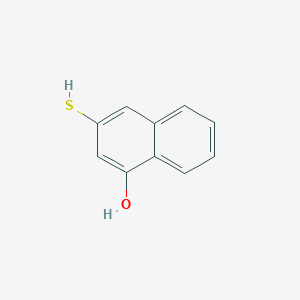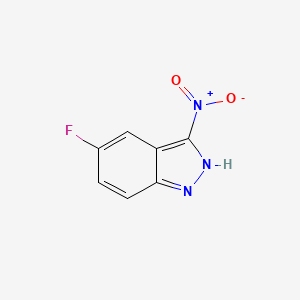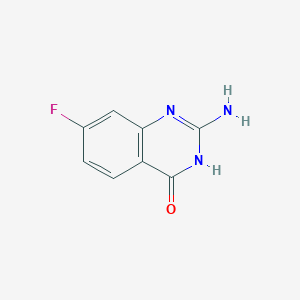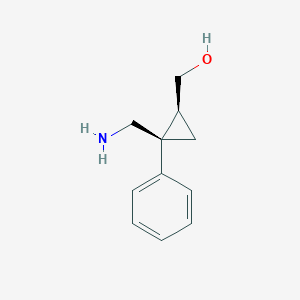![molecular formula C13H11N B11911247 2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)
2-methyl-3H-benzo[e]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3H-benzo[e]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by a fused benzene and pyrrole ring system, with a methyl group attached to the second carbon of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3H-benzo[e]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method includes the use of p-toluenesulfonic acid in toluene, which yields the indole product along with other derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3H-benzo[e]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include halogenated indoles, nitroindoles, and sulfonated indoles, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-3H-benzo[e]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Medicine: It is used in the development of pharmaceuticals due to its potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-methyl-3H-benzo[e]indole exerts its effects involves interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and nucleic acids, leading to a range of biological activities. The exact pathways depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of the indole family, known for its wide range of biological activities.
3-Methylindole: Similar in structure but with the methyl group attached to the third carbon of the indole ring.
2-Phenylindole: Contains a phenyl group attached to the second carbon of the indole ring.
Uniqueness
2-Methyl-3H-benzo[e]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the second position influences its reactivity and interaction with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H11N |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-methyl-3H-benzo[e]indole |
InChI |
InChI=1S/C13H11N/c1-9-8-12-11-5-3-2-4-10(11)6-7-13(12)14-9/h2-8,14H,1H3 |
InChI Key |
UYCFPYUIFROLFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B11911175.png)
![6-Acetyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11911179.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11911182.png)



![2-[2-(2-Pyridinyl)ethyl]pyridine](/img/structure/B11911236.png)
